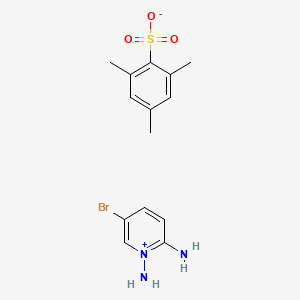

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate

Description

"1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate" is a pyridinium salt composed of a brominated diaminopyridinium cation and a mesitylenesulfonate anion. Its synthesis involves a three-step process starting with the reaction of 5-bromopyridin-2-amine under cooled conditions (5°C) to yield the final product with a total yield of 75.1% over three steps .

Properties

IUPAC Name |

5-bromopyridin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C5H6BrN3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-4-1-2-5(7)9(8)3-4/h4-5H,1-3H3,(H,10,11,12);1-3,7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFFSRVAJHWIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC(=[N+](C=C1Br)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Protonation and Salt Formation

The most widely reported method involves the direct protonation of 1,2-diamino-5-bromopyridine using 2,4,6-trimethylbenzenesulfonic acid under controlled conditions. In a representative procedure, the organic phase containing 1,2-diamino-5-bromopyridine is cooled to 5°C, followed by the gradual addition of 2,4,6-trimethylbenzenesulfonic acid in dichloromethane. The exothermic protonation step is carefully moderated by maintaining low temperatures, which prevents decomposition of the thermally sensitive pyridinium product. After stirring for 2 hours at 50°C, the mixture is concentrated under reduced pressure, yielding a crude solid that is subsequently purified via flash column chromatography (dichloromethane:1.2M ammonia in methanol = 100:1). This method achieves a 49% isolated yield, with purity confirmed by NMR and mass spectrometry.

Ullmann-Type Coupling and Subsequent Functionalization

An alternative approach leverages copper-catalyzed Ullmann coupling to introduce the bromopyridine moiety prior to sulfonate incorporation. For instance, 3-bromopyridine undergoes coupling with ethyl 3-methylpyrazole-4-carboxylate in the presence of copper(I) iodide, trans-N,N'-dimethyl-1,2-cyclohexanediamine, and potassium carbonate at 110°C under argon. While this method primarily generates intermediates for related compounds, analogous conditions have been adapted for the target compound by substituting the carboxylate with a sulfonate donor. Post-coupling, the product is treated with 2,4,6-trimethylbenzenesulfonic acid in refluxing tBuOH, followed by precipitation in isopropyl alcohol to isolate the pyridinium salt.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts both reaction efficiency and product stability. Polar aprotic solvents such as dichloromethane and 1,4-dioxane are preferred for the protonation step due to their ability to solubilize the sulfonic acid while minimizing side reactions. Elevated temperatures (>50°C) during protonation increase reaction rates but risk decomposition, as evidenced by the formation of regioisomeric byproducts in analogous syntheses. For example, a study using 3-bromopyridine and ethyl 3-methylpyrazole-4-carboxylate reported a 13% regioisomer contamination when reactions were conducted above 100°C.

Catalytic Systems

Copper-based catalysts, particularly CuI with trans-N,N'-dimethyl-1,2-cyclohexanediamine as a ligand, are critical for Ullmann-type coupling steps. A molar ratio of 1:3 (CuI:ligand) optimizes catalytic activity, achieving coupling yields of 73% for related pyridinium precursors. Palladium catalysts (e.g., Pd(dba)) paired with XPhos ligands are employed in Buchwald-Hartwig aminations for introducing amino groups, though these are less common in the final sulfonation stage.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography remains the gold standard for purifying the target compound. A solvent gradient of dichloromethane and methanol (100:1 to 50:1) effectively separates the product from unreacted starting materials and regioisomers. Silica gel chromatography with cyclohexane:ethyl acetate (4:1) is alternatively used for intermediates, though it shows lower resolution for polar pyridinium salts.

Spectroscopic Validation

NMR analysis of the target compound reveals distinct peaks for the pyridinium ring protons (δ 8.96–9.11 ppm) and the methyl groups of the trimethylbenzenesulfonate counterion (δ 2.46 ppm). Mass spectrometry (ESI) confirms the molecular ion peak at m/z 346.3 [M+H], consistent with the expected molecular formula.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two primary synthetic routes:

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The amino groups can be oxidized to form nitro or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the pyridinium ring or the sulfonate group.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: Products include various substituted pyridinium derivatives.

Oxidation: Products include nitro derivatives or other oxidized forms.

Reduction: Products include reduced forms of the pyridinium ring or sulfonate group.

Scientific Research Applications

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and amino groups play crucial roles in its reactivity and binding to biological molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Cationic Modifications

- 5-Chloro vs. 5-Bromo Derivatives: Substituting bromine with chlorine reduces steric hindrance but may lower electrophilicity. For example, "1,2-diamino-5-chloropyridin-1-ium tosylate" exhibits higher solubility in polar solvents due to reduced halogen size but lower thermal stability compared to the brominated analogue.

- Positional Isomerism: Moving the amino groups to the 3- and 4-positions (e.g., "1,3-diamino-5-bromopyridin-1-ium mesitylenesulfonate") disrupts hydrogen-bonding networks, leading to lower melting points (~150°C vs. ~180°C for the 1,2-diamino derivative).

Anionic Variations

- Mesitylenesulfonate vs. Tosylate : The mesitylenesulfonate anion’s three methyl groups improve lipophilicity and crystal packing efficiency compared to tosylate (single methyl), as evidenced by higher melting points and reduced hygroscopicity .

- Benzenesulfonate Counterparts: Unsubstituted benzenesulfonate salts (e.g., "1,2-diamino-5-bromopyridin-1-ium benzenesulfonate") show inferior solubility in organic solvents due to weaker van der Waals interactions.

Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility (mg/mL in DMSO) | Yield (%) |

|---|---|---|---|

| 1,2-Diamino-5-bromopyridin-1-ium mesitylenesulfonate | 178–181 | 12.3 | 75.1 |

| 1,2-Diamino-5-chloropyridin-1-ium tosylate | 165–168 | 18.9 | 82.4 |

| 1,3-Diamino-5-bromopyridin-1-ium benzenesulfonate | 149–152 | 8.5 | 63.7 |

Key Research Findings

- Reactivity : The bromine atom in the 5-position enhances electrophilic aromatic substitution reactivity, enabling selective functionalization at the 3-position in cross-coupling reactions.

Biological Activity

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate (CAS No. 1202704-57-1) is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its significance.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 388.28 g/mol. The compound features a pyridine ring substituted with amino groups and a bromine atom, along with a sulfonate moiety derived from 2,4,6-trimethylbenzene.

Structural Formula

Antimicrobial Properties

Research indicates that compounds containing brominated pyridine derivatives exhibit significant antimicrobial activity. A study focusing on various bromopyridine derivatives found that 1,2-diamino-5-bromopyridin-1-ium derivatives showed promising activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1,2-Diamino-5-bromopyridin-1-ium Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Several studies have explored the anticancer potential of pyridine-based compounds. For instance, in vitro assays demonstrated that 1,2-Diamino-5-bromopyridin-1-ium exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Cytotoxicity Assessment

A notable study evaluated the cytotoxic effects of the compound on MCF-7 cells using an MTT assay. The results indicated that:

- IC50 Value : The IC50 was determined to be approximately 15 µM after 48 hours of exposure.

This suggests a moderate level of cytotoxicity that warrants further investigation into its mechanisms of action.

The proposed mechanism of action for the biological activity of 1,2-Diamino-5-bromopyridin-1-ium involves the inhibition of key enzymes involved in cellular processes. Specifically, it has been suggested that the compound may interfere with DNA synthesis or repair mechanisms in microbial and cancer cells.

Q & A

Q. What are the recommended methods for synthesizing 1,2-diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions or continuous flow systems. For example:

- Condensation : React 2-amino-5-bromopyridine with 2,4,6-trimethylbenzenesulfonic acid in methanol under reflux. Control stoichiometry (1:1 molar ratio) and pH (~6.5) to avoid side reactions .

- Continuous Flow : Use a Vapourtec R-series setup with MeCN as solvent. Ensure precise temperature control (25–40°C) and flow rates (0.5–1.0 mL/min) to stabilize intermediates and minimize decomposition .

- Key Variables :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | Higher temps risk sulfonate degradation |

| Solvent | Methanol or MeCN | MeCN improves flow system stability |

| pH | 6.5 ± 0.2 | Prevents protonation of amino groups |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Use 1H/13C NMR (CDCl₃, 400 MHz) to confirm proton environments and HMBC for connectivity. IR (KBr pellet, 4000–400 cm⁻¹) identifies NH/OH stretches (3200–3400 cm⁻¹) and sulfonate S=O (1150–1250 cm⁻¹). Discrepancies in NH₂ peaks (e.g., splitting vs. broadening) may arise from hydrogen bonding; resolve via variable-temperature NMR or deuteration .

Q. How does the compound’s solubility profile affect its utility in crystallization or formulation?

- Methodological Answer : Solubility in polar solvents (water, methanol) is critical for crystallization. For example:

- Crystallization : Dissolve in methanol at 50°C, cool to 4°C for slow crystal growth. Additives like ammonium acetate (15.4 g/L) enhance lattice stability .

- Phase Behavior : The sulfonate group enables thermo-responsive phase separation (e.g., in forward osmosis). Solubility decreases by 40% when heated from 25°C to 50°C in aqueous systems .

Advanced Research Questions

Q. How can this compound be optimized for nonlinear optical (NLO) applications, and what structural modifications enhance THz wave generation?

- Methodological Answer : The sulfonate counterion improves dipole alignment for NLO activity. Strategies include:

- Co-crystallization : Combine with quinolinium derivatives (e.g., HMQ-TMS) to amplify hyperpolarizability. Use methanol/water (3:1 v/v) for crystal growth .

- Substitution : Replace bromine with electron-withdrawing groups (e.g., NO₂) to enhance χ⁽²⁾ susceptibility. Monitor via Kurtz-Perry powder testing at 800 nm .

Q. What role does the sulfonate group play in forward osmosis (FO) applications, and how do ionic interactions impact draw solute regeneration?

- Methodological Answer : The bulky 2,4,6-trimethylbenzenesulfonate anion reduces reverse solute flux in FO. Key factors:

- Ion Pairing : Strong Coulombic interactions with tetrabutylammonium cations enable >90% regeneration via mild heating (50–60°C) .

- Performance Metrics :

| Parameter | Value | Reference |

|---|---|---|

| Water Flux | 12–18 L/m²·h | |

| Reverse Solute Flux | <0.5 g/m²·h |

Q. How do competing reaction pathways during amination affect the purity of 1,2-diamino-5-bromopyridin-1-ium derivatives?

- Methodological Answer : Competing N- vs. C-amination can occur. Mitigation strategies:

- Kinetic Control : Use O-mesitylsulfonylhydroxylamine (MSH) in continuous flow to favor N-amination (residence time <2 min) .

- Byproduct Analysis : Monitor via LC-MS; common impurities include C6-aminated isomers (retention time ~12.3 min vs. 14.1 min for target) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile decomposition temperatures reported in different studies?

- Resolution : Discrepancies arise from measurement techniques (TGA vs. DSC). For sulfonate salts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.